Zilucoplan - 1841136-73-9

Zilucoplan

Catalog Number: EVT-10947152
CAS Number: 1841136-73-9
Molecular Formula: C172H278N24O55
Molecular Weight: 3562 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zilucoplan is a 15 amino-acid, synthetic macrocyclic peptide with formula C172H278N24O55. Its sodium salt is used for the treatment of generalised myasthenia gravis (a disease that leads to muscle weakness and tiredness) in adults whose immune system produces antibodies against acetylcholine receptors. It has a role as a complement component 5 inhibitor and an immunosuppressive agent. It is a macrocycle, a homodetic cyclic peptide and a polyether. It is a conjugate acid of a zilucoplan(4-).
Zilucoplan is a 15 amino-acid, synthetic macrocyclic peptide. It is a complement inhibitor that works to prevent the activation of C5, which is a complement protein involved in the innate immune system to initiate inflammatory responses. On October 17, 2023, zilucoplan gained its first FDA approval for the treatment of generalized myasthenia gravis. It was also later approved by the EMA on December 4, 2023, as an add-on treatment for the same condition.
Zilucoplan is a Complement Inhibitor. The mechanism of action of zilucoplan is as a Complement Inhibitor.
Zilucoplan is a synthetic macrocyclic peptide inhibitor of the terminal complement protein C5, with potential anti-inflammatory and cell protective activities. Upon subcutaneous administration, complement zilucoplan binds to a unique site in terminal complement protein C5, which blocks C5 cleavage into C5a and C5b and prevents the C5b-dependent assembly of the membrane-attack complex (MAC). Zilucoplan also inhibits the interaction between C5b and C6, thereby further blocking MAC assembly. This prevents MAC-mediated lysis and destruction of red blood cells (RBCs) that occurs in complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH), generalized myasthenia gravis (gMG) and lupus nephritis (LN). C5, a complement pathway protein, is expressed at high levels by the liver.
Source and Classification

Zilucoplan is classified as a macrocyclic peptide, a category known for its cyclic structure that often enhances biological activity and stability. It is composed of 15 amino acid residues, including four non-natural amino acids, which contribute to its unique properties. The synthesis and characterization of this compound have been extensively documented in scientific literature, highlighting its potential as a therapeutic agent in immunological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zilucoplan employs solid-phase peptide synthesis techniques, specifically using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids to a resin-bound peptide chain. The cyclic structure is formed through an on-resin cyclization between the side chains of specific amino acids (Lysine and Aspartic acid) after the N-terminus is acetylated. Following cyclization, the peptide is cleaved from the resin using trifluoroacetic acid, and purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels (greater than 99%) .

Molecular Structure Analysis

Structure and Data

Key Structural Features:

  • Cyclic Backbone: Formed between Lysine-1 and Aspartic acid-6.
  • Non-Natural Amino Acids: Include cyclohexyl glycine, L-7-azatryptophan, among others.
  • Molecular Weight: Approximately 3.5 kDa.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Zilucoplan is its interaction with complement component 5. Zilucoplan binds to C5 with high affinity (KD approximately 0.43 nM), effectively inhibiting its cleavage and subsequent activation of the complement cascade. This inhibition prevents the formation of the membrane attack complex, which is crucial in various inflammatory processes .

The synthesis involves several key reactions:

  • Cyclization Reaction: Between Lysine-1 and Aspartic acid-6.
  • Cleavage Reaction: Using trifluoroacetic acid to release the peptide from the resin.
  • Purification Reaction: Utilizing RP-HPLC for purification.
Mechanism of Action

Process and Data

Zilucoplan operates through a dual mechanism:

  1. Inhibition of C5 Activation: By binding to C5, it prevents its cleavage into C5a and C5b, thereby blocking downstream complement activation.
  2. Protection of Neuromuscular Junctions: By inhibiting membrane attack complex formation, Zilucoplan protects neuromuscular junctions from damage associated with autoimmune attacks seen in conditions like myasthenia gravis .

This dual action not only contributes to its therapeutic efficacy but also minimizes potential adverse effects typically associated with broader immunosuppressive therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zilucoplan exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: The cyclic structure enhances stability against degradation.
  • Purity: Achieved through rigorous purification methods resulting in over 99% purity.

Relevant Data:

  • Molecular Formula: C₁₅H₁₉N₃O₄
  • Molecular Weight: Approximately 3,559 Da.
Applications

Scientific Uses

Zilucoplan has been primarily developed for use in treating generalized myasthenia gravis. Its ability to inhibit complement activation makes it a promising candidate for other autoimmune diseases where complement dysregulation plays a role. Ongoing research continues to explore its potential applications in various immunological conditions beyond myasthenia gravis .

Synthesis and Structural Engineering of Zilucoplan

Macrocyclic Peptide Engineering: Messenger Ribonucleic Acid Display Platform Optimization

Zilucoplan’s discovery leveraged the extreme diversity messenger ribonucleic acid (mRNA) display platform, an in vitro selection technology enabling rapid screening of trillion-member macrocyclic peptide libraries against therapeutic targets. This platform links genotype (mRNA) to phenotype (peptide) via puromycin-mediated covalent bonding, facilitating iterative selection rounds for high-affinity binders. Optimization involved encoding an amber stop codon (TAG) at predefined positions within the peptide library, permitting site-specific incorporation of noncanonical amino acids during in vitro translation. The orthogonal aminoacyl-transfer ribonucleic acid synthetase p-cyanophenylalanine synthetase (p-CNF-RS) demonstrated exceptional versatility in this system, accepting diverse aromatic and electrophilic substrates like para-cyanopyridylalanine (p-CNpyrA). This flexibility enabled downstream macrocyclization chemistries inaccessible through natural amino acids, significantly expanding structural diversity [1] [5] [9].

Critical refinements enhanced translational efficiency and cyclization control:

  • tRNA Suppression Efficiency: Engineered Escherichia coli translation machinery achieved improved amber codon suppression rates exceeding 80% for key noncanonical amino acids, minimizing truncation products [1].
  • Cyclization Chemoselectivity: Post-translational enzymatic processing (peptide deformylase and methionine aminopeptidase) exposed N-terminal cysteines for nucleophilic attack on electrophilic side chains (e.g., nitrile group of p-CNpyrA), driving spontaneous pyridine-thiazoline (pyr-thn) heterocycle formation. This yielded rigidified macrocycles with enhanced target-binding entropy [5].
  • Library Design: Randomized nonamer sequences flanked by N-terminal cysteine and C-terminal amber codons generated focused diversity conducive to identifying potent complement component 5 (C5) inhibitors like zilucoplan [5].

Table 1: Key Optimizations in mRNA Display for Zilucoplan Development

Platform ComponentOptimizationImpact on Zilucoplan Discovery
Codon UsageAmber (TAG) codon at C-terminusEnabled p-CNpyrA incorporation for cyclization anchor
Orthogonal Synthetasep-CNF-RS promiscuity enhancementBroadened noncanonical amino acid substrate scope
Cyclization ChemistrySpontaneous pyr-thn formation post-translationGenerated stable, conformationally constrained loops
Selection PressureTarget: Human complement C5Enriched high-affinity, C5-specific macrocycles

Amino Acid Sequence Design: Incorporation of Unnatural Residues

Zilucoplan’s 15-residue macrocyclic scaffold incorporates four strategically positioned unnatural amino acids essential for target affinity, proteolytic stability, and structural rigidity:

  • N-Methylaspartic Acid (N-Me-Asp): Introduces backbone methylatio, reducing conformational flexibility and hydrogen-bonding potential. This modification enhances membrane permeability and impedes protease recognition by disrupting substrate-enzyme interactions [4] [9].
  • 7-Azatryptophan (7-aza-Trp): Replaces tryptophan, augmenting π-stacking potential and introducing additional hydrogen-bond acceptors. This residue forms critical hydrophobic contacts within the C5 binding pocket [4].
  • tert-Butylglycine (tBu-Gly): Imparts extreme steric bulk, shielding labile amide bonds from exopeptidases and forcing local backbone distortion to optimize C5 contact geometry [6] [9].
  • Cyclohexylglycine (Chg): Provides aliphatic rigidity superior to natural hydrophobic residues (leucine/isoleucine), stabilizing the macrocycle’s bioactive conformation and enhancing hydrophobic interaction surfaces with C5 [4] [6].

Residue-specific global incorporation techniques in Escherichia coli were employed during early development. However, ribosomal incorporation fidelity for bulky noncanonical amino acids like tert-butylglycine proved challenging. Solution-phase peptide synthesis circumvented this limitation, allowing precise placement and stoichiometric control. The unnatural residues collectively contribute to zilucoplan’s nanomolar affinity (KD ~ 0.1 nM) for human C5 and its >24-hour plasma half-life by simultaneously resisting enzymatic degradation and maximizing target complementarity [6] [9].

Table 2: Unnatural Amino Acids in Zilucoplan and Their Rationale

Unnatural Amino AcidStructural PropertyFunctional Role
N-Methylaspartic AcidBackbone N-methylationReduces flexibility; inhibits protease cleavage
7-AzatryptophanEnhanced π-stacking; additional nitrogenOptimizes hydrophobic/van der Waals contacts with C5
tert-ButylglycineExtreme steric bulkShields amide bonds; enforces bioactive conformation
CyclohexylglycineRigid aliphatic cyclohexyl ringStabilizes hydrophobic core; improves metabolic stability

Post-Synthetic Modifications: Polyethylene Glycolylation and Lipid Conjugation Strategies

Zilucoplan’s C-terminal lysine side chain undergoes sequential derivatization to install a pharmacokinetic-optimizing module:

  • γ-Glutamic Acid Coupling: Serves as a biocompatible spacer, distancing subsequent modifications from the macrocycle to preserve C5-binding activity [4] [9].
  • Monodisperse Polyethylene Glycol (24-mer) Attachment: A 24-unit polyethylene glycol chain (approximately 1 kDa) is conjugated via amide bond formation. This hydrophilic polymer significantly reduces renal filtration and minimizes opsonization, extending plasma half-life. Unlike polydisperse polyethylene glycol mixtures, monodisperse polyethylene glycol ensures reproducible hydrodynamic volume and clearance profiles [4] [10].
  • N-Terminal Palmitoylation: Palmitic acid (C16:0) is linked to the polyethylene glycol terminus via an amide bond, creating a lipid anchor. This moiety promotes reversible albumin binding, providing a depot effect that further prolongs systemic exposure. The palmitoyl-polyethylene glycol-γ-glutamate construct acts as a stealth domain, reducing immune recognition and mononuclear phagocyte system uptake [4] [7] [10].

The conjugation chemistry exploits high-efficiency amidation reactions in organic/aqueous biphasic systems, achieving >95% coupling yields. Post-insertion techniques adapted from liposome engineering were explored during development. However, direct chemical synthesis proved superior for ensuring site-specific modification and avoiding heterogeneous mixtures. The lipid-polyethylene glycol module lowers zilucoplan’s plasma clearance by >10-fold compared to the unconjugated macrocycle [7] [10].

Table 3: Impact of Conjugation Strategies on Pharmacokinetic Parameters

ModificationChemical ApproachPrimary Pharmacokinetic Benefit
γ-Glutamic Acid SpacerSolid-phase amide couplingPrevents steric interference with C5 binding
Monodisperse Polyethylene Glycol (24-mer)Solution-phase activation (NHS ester)Reduces renal clearance; minimizes opsonization
N-PalmitoylationAcylation with palmitoyl chloridePromotes albumin binding; prolongs half-life

Properties

CAS Number

1841136-73-9

Product Name

Zilucoplan

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

Molecular Formula

C172H278N24O55

Molecular Weight

3562 g/mol

InChI

InChI=1S/C172H278N24O55/c1-9-10-11-12-13-14-15-16-17-18-19-20-27-44-146(202)182-136(170(226)227)53-56-144(200)177-64-67-229-69-71-231-73-75-233-77-79-235-81-83-237-85-87-239-89-91-241-93-95-243-97-99-245-101-103-247-105-107-249-109-111-251-113-112-250-110-108-248-106-104-246-102-100-244-98-96-242-94-92-240-90-88-238-86-84-236-82-80-234-78-76-232-74-72-230-70-68-228-66-59-145(201)175-60-31-29-41-135(169(224)225)186-165(220)152(126-37-25-22-26-38-126)193-162(217)142-43-34-65-196(142)168(223)140(116-125-47-51-129(199)52-48-125)190-157(212)133(54-57-148(204)205)184-161(216)139(117-127-120-180-154-130(127)39-32-62-178-154)188-159(214)138(115-124-45-49-128(198)50-46-124)189-166(221)153(172(5,6)7)194-163(218)143(119-150(208)209)195(8)167(222)141-118-147(203)176-61-30-28-40-131(181-122(4)197)158(213)192-151(121(2)3)164(219)185-134(55-58-149(206)207)156(211)183-132(42-33-63-179-171(173)174)155(210)187-137(160(215)191-141)114-123-35-23-21-24-36-123/h21,23-24,32,35-36,39,45-52,62,120-121,126,131-143,151-153,198-199H,9-20,22,25-31,33-34,37-38,40-44,53-61,63-119H2,1-8H3,(H,175,201)(H,176,203)(H,177,200)(H,178,180)(H,181,197)(H,182,202)(H,183,211)(H,184,216)(H,185,219)(H,186,220)(H,187,210)(H,188,214)(H,189,221)(H,190,212)(H,191,215)(H,192,213)(H,193,217)(H,194,218)(H,204,205)(H,206,207)(H,208,209)(H,224,225)(H,226,227)(H4,173,174,179)/t131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,151-,152-,153+/m0/s1

InChI Key

JDXCOXKBIGBZSK-PSNKNOTQSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=C4C=CC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)(C)C)NC(=O)C(CC(=O)O)N(C)C(=O)C7CC(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=C4C=CC=N5)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@@H]7CC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.